![molecular formula C16H23N5O2 B2807366 8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 903301-65-5](/img/structure/B2807366.png)
8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hexyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione, commonly known as HTD-1801, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazolines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of HTD-1801 is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. HTD-1801 has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, HTD-1801 has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
HTD-1801 has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. Furthermore, HTD-1801 has been found to improve cognitive function and protect against ischemia-reperfusion injury. Additionally, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HTD-1801 in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it an ideal candidate for studying the mechanisms involved in the development of various diseases. However, one of the limitations of using HTD-1801 is its relatively new status as a compound. Therefore, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on HTD-1801. One of the areas of interest is its potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms involved and to develop effective treatment strategies. Additionally, there is a need for more studies on the safety and toxicity of HTD-1801, as well as its pharmacokinetics and pharmacodynamics. Finally, the development of more efficient synthesis methods for HTD-1801 would be beneficial for its widespread use in scientific research.
Métodos De Síntesis
The synthesis of HTD-1801 involves a multistep process that starts with the reaction of 2,6-diaminopurine with 3-methyl-2-butanone in the presence of acetic acid. The resulting product is then reacted with hexyl isocyanate to form 8-hexyl-1,3,7-trimethylxanthine. Finally, the xanthine derivative is reacted with formaldehyde and ammonia to form HTD-1801. The purity of the compound is achieved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
HTD-1801 has shown promising results in various scientific research studies. It has been found to have potent anti-inflammatory, antioxidant, and neuroprotective properties. In a study conducted on rats, HTD-1801 was found to improve cognitive function and reduce oxidative stress in the brain. Another study showed that HTD-1801 has a protective effect against ischemia-reperfusion injury in the liver. Furthermore, HTD-1801 has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-6-7-8-9-20-10(2)11(3)21-12-13(17-15(20)21)19(4)16(23)18-14(12)22/h5-9H2,1-4H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJCWINXSZUMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=C(N2C1=NC3=C2C(=O)NC(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-methoxyphenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2807287.png)
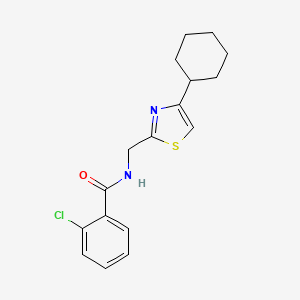

![4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2807291.png)
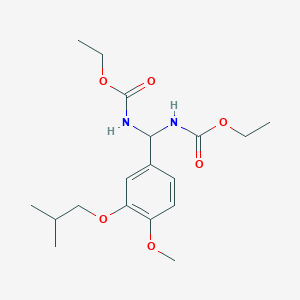

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2807294.png)

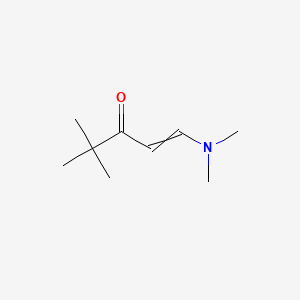
![9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807301.png)
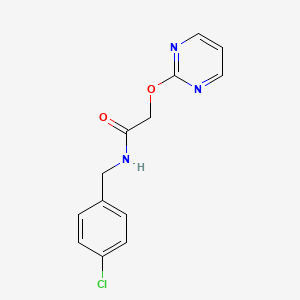
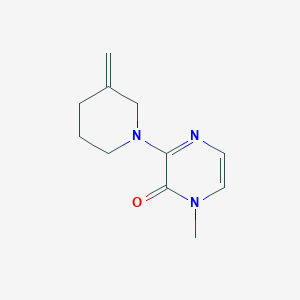
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2807305.png)